molecular formula C4H13Cl2N3 B6607141 3-hydrazinylcyclobutan-1-aminedihydrochloride,Mixtureofdiastereomers CAS No. 2839144-74-8

3-hydrazinylcyclobutan-1-aminedihydrochloride,Mixtureofdiastereomers

Cat. No.: B6607141
CAS No.: 2839144-74-8
M. Wt: 174.07 g/mol
InChI Key: BKNRYOYSBXPATR-UHFFFAOYSA-N
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Description

3-hydrazinylcyclobutan-1-aminedihydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C4H13Cl2N3 and a molecular weight of 174.0721 . This compound is characterized by the presence of a cyclobutane ring substituted with a hydrazinyl group and an amine group, and it exists as a mixture of diastereomers.

Preparation Methods

The synthetic routes for 3-hydrazinylcyclobutan-1-aminedihydrochloride, Mixture of diastereomers, typically involve the reaction of cyclobutanone with hydrazine hydrate under acidic conditions to form the hydrazone intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final product is obtained as a dihydrochloride salt by treating the amine with hydrochloric acid .

Chemical Reactions Analysis

3-hydrazinylcyclobutan-1-aminedihydrochloride, Mixture of diastereomers, undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the hydrazinyl or amine groups.

    Substitution: The compound can undergo substitution reactions where the hydrazinyl or amine groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-hydrazinylcyclobutan-1-aminedihydrochloride, Mixture of diastereomers, has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydrazinylcyclobutan-1-aminedihydrochloride, Mixture of diastereomers, involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl and amine groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 3-hydrazinylcyclobutan-1-aminedihydrochloride, Mixture of diastereomers, include other cyclobutane derivatives with hydrazinyl or amine groups. These compounds may have similar chemical properties but differ in their specific substituents and stereochemistry. The uniqueness of 3-hydrazinylcyclobutan-1-aminedihydrochloride lies in its specific combination of functional groups and its mixture of diastereomers, which can lead to distinct chemical and biological properties .

Properties

IUPAC Name

3-hydrazinylcyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3.2ClH/c5-3-1-4(2-3)7-6;;/h3-4,7H,1-2,5-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNRYOYSBXPATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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